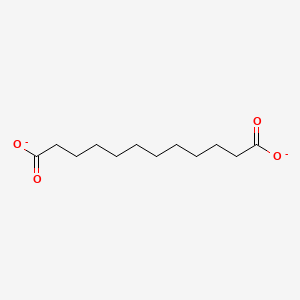
Dodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of dodecanedioic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a dodecanedioic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Anaplerotic Therapy
Dodecanedioate (DODA) plays a significant role in metabolic pathways, particularly in the liver. Research has shown that DODA undergoes partial oxidation in peroxisomes and terminal oxidation in mitochondria. Notably, DODA contributes substantially to the anaplerosis of the citric acid cycle, making it a potential substrate for anaplerotic therapy in conditions like reperfusion injury and certain metabolic disorders such as propionic acidemia and methylmalonic acidemia (Jin et al., 2015).
Bioconversion and Production
Studies have explored the bioconversion of methyl laurate to dodecanedioic acid (DDDA) using the wild-type Candida tropicalis, highlighting the potential of biological processes in producing DDDA, a key raw material for various commodities and polymers (Akmalina et al., 2018). Further research has demonstrated the production of DDDA through biotransformation of low-cost plant-oil derivatives, offering a sustainable alternative to traditional petrochemical-based production methods (Funk et al., 2017).
Biomaterials and Tissue Engineering
Dodecanedioate has been utilized in the synthesis of poly(xylitol-dodecanedioic acid) (PXDDA), a highly elastic and autofluorescent polymer for tissue regeneration applications. This development represents an eco-friendly approach to creating biodegradable polymers that promote cell adhesion and proliferation, offering significant promise in biomedical applications such as drug delivery and tissue engineering (Firoozi & Kang, 2019).
Energy Substrates in Diabetes Management
Dodecanedioic acid has been investigated as an alternative energy substrate in diabetes management. Its unique metabolic properties, including efficient tissue uptake and oxidation, make it a promising candidate for improving glucose metabolism and enhancing metabolic flexibility in type 2 diabetes (Mingrone et al., 2013).
Eigenschaften
Molekularformel |
C12H20O4-2 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
dodecanedioate |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/p-2 |
InChI-Schlüssel |
TVIDDXQYHWJXFK-UHFFFAOYSA-L |
SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Kanonische SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



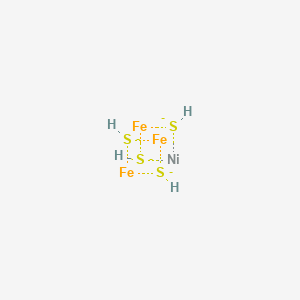
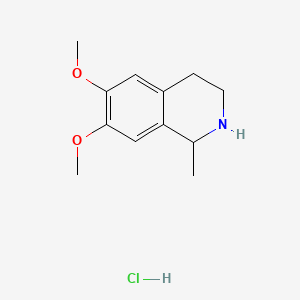
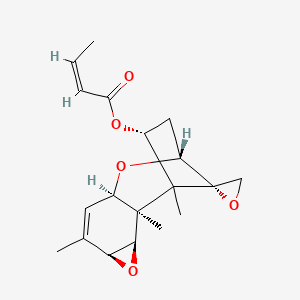
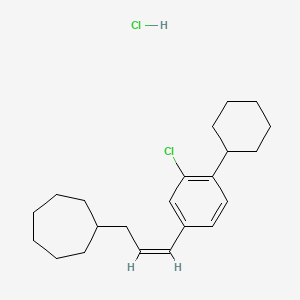
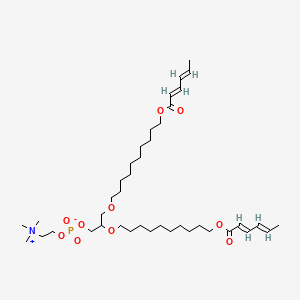
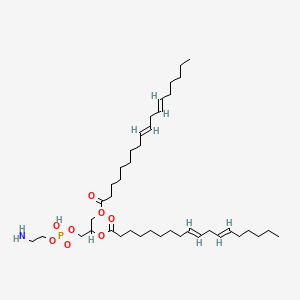
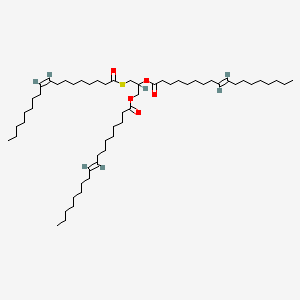
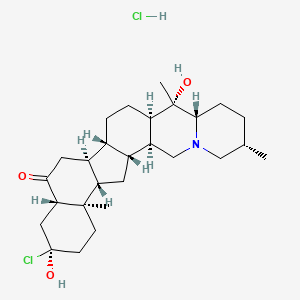
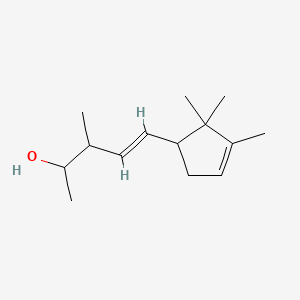
![(E)-But-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B1236555.png)
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
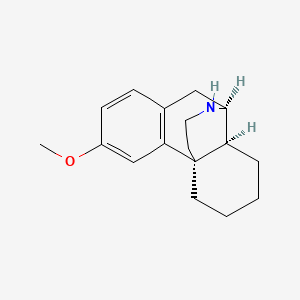
![3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B1236559.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236560.png)